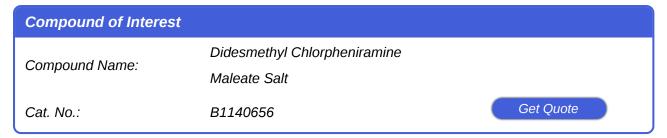


Didesmethyl Chlorpheniramine Maleate Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the critical quality attributes of **Didesmethyl Chlorpheniramine Maleate Salt**, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. This document outlines a representative Certificate of Analysis (CoA), details relevant experimental protocols, and illustrates the metabolic pathway of its parent compound.

Representative Certificate of Analysis

The following table summarizes the typical quality specifications for **Didesmethyl Chlorpheniramine Maleate Salt** when supplied as a reference standard for research and pharmaceutical development. These values are representative and may vary between different batches and suppliers.



Test	Specification	Result
Appearance	White to off-white solid	Conforms
Identification (IR, NMR)	Conforms to structure	Conforms
Assay (by HPLC)	≥ 98.0%	99.5%
Related Compounds (by HPLC)		
- Desmethyl Chlorpheniramine	≤ 0.5%	0.15%
- Chlorpheniramine	≤ 0.5%	0.10%
- Unspecified Impurities	≤ 0.10%	< 0.05%
- Total Impurities	≤ 1.0%	0.25%
Residual Solvents (by GC-HS)		
- Methanol	≤ 3000 ppm[1]	50 ppm
- Acetone	≤ 5000 ppm[1]	< 10 ppm
- Dichloromethane	≤ 600 ppm[1]	Not Detected
Water Content (Karl Fischer)	≤ 1.0%	0.2%
Heavy Metals	≤ 20 ppm	< 10 ppm
Sulphated Ash	≤ 0.1%	0.05%

Physicochemical Properties

Property	- Value	Source
CAS Number	23052-94-0	[2]
Molecular Formula	C18H19ClN2O4	[2]
Molecular Weight	362.81 g/mol	[2]

Experimental Protocols



Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of **Didesmethyl Chlorpheniramine Maleate Salt** and for the detection and quantification of its related substances.

- · Chromatographic System:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
 - Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer)
 and an organic solvent (e.g., acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection: UV at 225 nm.
- Preparation of Solutions:
 - Standard Solution: A known concentration of Didesmethyl Chlorpheniramine Maleate
 Salt reference standard is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).
 - Sample Solution: The sample is accurately weighed and dissolved in the diluent to a similar concentration as the standard solution.

Procedure:

- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- The purity is calculated by comparing the peak area of the main peak in the sample solution to that in the standard solution.



 Impurities are identified by their relative retention times and quantified against the principal peak or a qualified impurity standard.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This method is used to identify and quantify residual solvents that may be present from the manufacturing process, in accordance with ICH Q3C guidelines.[1][3][4]

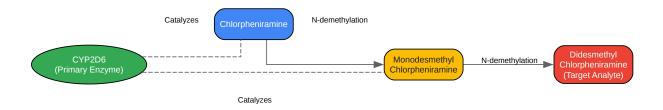
- · Chromatographic System:
 - Column: A capillary column suitable for the separation of volatile organic compounds (e.g., G43).
 - Carrier Gas: Helium or Nitrogen.
 - Injector and Detector Temperature: Appropriate for the solvents being analyzed.
 - Oven Temperature Program: A programmed temperature gradient to ensure separation of all potential solvents.
- Headspace Sampler Parameters:
 - Equilibration Temperature and Time: Optimized to drive the volatile solvents from the sample matrix into the headspace.
- Preparation of Solutions:
 - Standard Solution: A solution containing known amounts of the potential residual solvents in a suitable solvent (e.g., DMSO).
 - Sample Solution: The sample is accurately weighed and dissolved in the same solvent as the standard.
- Procedure:
 - The sample and standard vials are placed in the headspace autosampler.



- After equilibration, a portion of the headspace gas is injected into the GC.
- The peak areas of the solvents in the sample chromatogram are compared to those in the standard chromatogram for quantification.

Metabolic Pathway of Chlorpheniramine

Didesmethyl Chlorpheniramine is a metabolite of Chlorpheniramine, formed through successive N-demethylation reactions primarily mediated by the cytochrome P450 enzyme system in the liver.



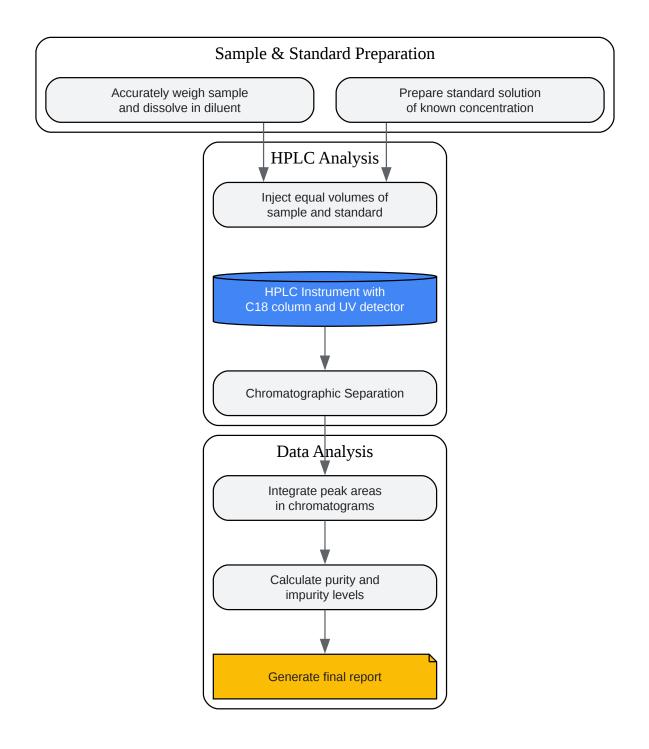
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Metabolic conversion of Chlorpheniramine.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a **Didesmethyl Chlorpheniramine Maleate Salt** sample.





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Workflow for HPLC purity determination.



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- To cite this document: BenchChem. [Didesmethyl Chlorpheniramine Maleate Salt: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140656#didesmethyl-chlorpheniramine-maleate-salt-certificate-of-analysis]

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